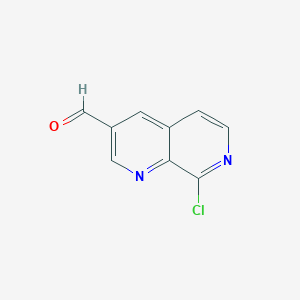

8-Chloro-1,7-naphthyridine-3-carbaldehyde

Description

8-Chloro-1,7-naphthyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a naphthyridine core substituted with a chlorine atom at position 8 and a formyl (aldehyde) group at position 3. Its molecular formula is C₉H₅ClN₂O, with a molecular weight of 192.45 g/mol. The aldehyde group at position 3 introduces significant polarity and reactivity, making the compound a versatile intermediate in organic synthesis, particularly for forming Schiff bases, hydrazones, or other derivatives via nucleophilic addition or condensation reactions .

Properties

Molecular Formula |

C9H5ClN2O |

|---|---|

Molecular Weight |

192.60 g/mol |

IUPAC Name |

8-chloro-1,7-naphthyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H5ClN2O/c10-9-8-7(1-2-11-9)3-6(5-13)4-12-8/h1-5H |

InChI Key |

WYJWDDNBYNHNPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,7-naphthyridine-3-carbaldehyde typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis . One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

While specific industrial production methods for 8-Chloro-1,7-naphthyridine-3-carbaldehyde are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,7-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 8-chloro-1,7-naphthyridine-3-carbaldehyde is as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs targeting infectious diseases and cancers. Notably, derivatives of 1,7-naphthyridine have been used in developing inhibitors for key biological pathways, including:

- Type 4 phosphodiesterase (PDE4) inhibitors

- p38 mitogen-activated protein kinase inhibitors

- Dihydroorotate dehydrogenase inhibitors .

These derivatives have shown promise in treating conditions such as cancer and inflammatory diseases.

Biological Activities

Research has demonstrated that compounds containing the naphthyridine moiety exhibit significant biological activities. 8-Chloro-1,7-naphthyridine-3-carbaldehyde has been evaluated for various pharmacological effects:

- Antimicrobial Activity : Studies have highlighted its potential against various bacterial strains, suggesting applications in developing new antibiotics .

- Anticancer Potential : The compound has shown efficacy in vitro against several cancer cell lines, including breast cancer (MCF7) and others. Some derivatives have demonstrated IC50 values comparable to established anticancer drugs .

- Neurological Applications : Naphthyridine derivatives have been implicated in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to their neuroprotective properties .

Case Study 1: Anticancer Activity

A study focused on synthesizing new derivatives of 1,8-naphthyridine demonstrated that modifications at specific positions significantly enhanced anticancer activity against MCF7 cells. Compounds showed IC50 values lower than those of standard treatments, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated various naphthyridine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial properties at low concentrations, supporting their development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-naphthyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of naphthyridine derivatives allows for detailed comparisons with 8-chloro-1,7-naphthyridine-3-carbaldehyde. Key analogs include positional isomers, functional group variants, and substituted derivatives:

Positional Isomers

- Key Insight: Chlorine substitution at positions 2, 4, or 8 alters electron distribution and reactivity. The aldehyde group in the target compound enhances electrophilicity at C3, enabling reactions absent in non-functionalized analogs.

Functional Group Variants

- Key Insight : The aldehyde group in the target compound provides higher reactivity (e.g., condensation reactions) compared to nitriles, esters, or carbamates, which are more stable but less versatile in synthesis.

Substituted Derivatives

- Key Insight : Bulky substituents (e.g., phenyl) or redox-active groups (e.g., ketone) expand application scope but reduce solubility compared to the aldehyde-functionalized target compound.

Research Findings and Data Tables

Physicochemical Properties

Biological Activity

8-Chloro-1,7-naphthyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthyridine core with a chloro substituent and an aldehyde functional group, which contribute to its reactivity and biological properties. Research indicates that derivatives of naphthyridine often exhibit significant antimicrobial, antitumor, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of 8-Chloro-1,7-naphthyridine-3-carbaldehyde can be represented as follows:

This compound is characterized by:

- Chloro Group : Enhances biological activity through interactions with biological targets.

- Aldehyde Functional Group : Increases reactivity, allowing for further derivatization.

Antimicrobial Activity

Research has shown that 8-Chloro-1,7-naphthyridine-3-carbaldehyde exhibits notable antimicrobial properties. A study indicated that compounds with similar naphthyridine structures demonstrate effectiveness against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts cellular processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Antitumor Activity

In vitro studies have evaluated the antitumor activity of naphthyridine derivatives against various cancer cell lines. For instance, compounds structurally related to 8-Chloro-1,7-naphthyridine-3-carbaldehyde have shown promising results against human breast cancer cell lines (MCF7), with IC50 values indicating significant cytotoxicity:

| Compound | IC50 (µM) | Comparison Drug (Staurosporine) | IC50 (µM) |

|---|---|---|---|

| 8-Chloro-1,7-naphthyridine-3-carbaldehyde | 6.53 | Staurosporine | 4.51 |

| Derivative A | 1.47 | - | - |

| Derivative B | 2.30 | - | - |

These findings highlight the potential of this compound in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine derivatives have also been explored. Compounds similar to 8-Chloro-1,7-naphthyridine-3-carbaldehyde have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of naphthyridine derivatives, including 8-Chloro-1,7-naphthyridine-3-carbaldehyde:

- Study on Antimicrobial Activity : A series of naphthyridine derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. The study found that modifications at the C-3 position significantly enhanced antibacterial activity .

- Antitumor Evaluation : Another research effort focused on evaluating the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The results indicated that specific substitutions could lead to improved efficacy compared to existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-chloro-1,7-naphthyridine-3-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of halogenated pyridine precursors or substitution reactions on preformed naphthyridine scaffolds. Key parameters include temperature control (e.g., 150°C for cyclization), solvent selection (toluene or 1,4-dioxane), and base choice (K₂CO₃ or Cs₂CO₃) to improve yield and purity . Optimization should prioritize minimizing side reactions via stepwise monitoring (TLC/HPLC) and purification through crystallization or chromatography .

Q. How can researchers confirm the structural identity of 8-chloro-1,7-naphthyridine-3-carbaldehyde and its intermediates?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and carbonyl/carbaldehyde functionalities. LC-MS confirms molecular weight, while FT-IR identifies aldehyde stretches (~1700 cm⁻¹). For crystalline intermediates, X-ray diffraction provides definitive structural validation . Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .

Q. What structural features of 8-chloro-1,7-naphthyridine-3-carbaldehyde suggest potential biological activity?

- Methodological Answer : The naphthyridine core is associated with enzyme inhibition (e.g., bacterial targets), while the aldehyde group enables covalent binding or Schiff base formation with biomolecules. The chlorine atom enhances lipophilicity, potentially improving membrane permeability. Computational tools like PASS analysis can predict bioactivity (e.g., antimicrobial or anticancer potential) based on analogs .

Advanced Research Questions

Q. How do substitution reactions at the aldehyde or chlorine positions influence reactivity and biological activity?

- Methodological Answer : Chlorine at position 8 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the aldehyde at position 3 can undergo condensation or redox reactions. For example:

- Substitution : Replace Cl with cyclic amines (piperidine) to study SAR in enzyme inhibition .

- Aldehyde modification : Convert to oximes or hydrazones to enhance solubility or target specificity .

Reaction progress should be tracked via HPLC-MS , and products screened for activity against relevant biological targets (e.g., kinase assays) .

Q. What strategies resolve contradictions in reported biological data for naphthyridine derivatives?

- Methodological Answer : Discrepancies may arise from divergent purity levels, assay conditions, or stereochemical factors. Standardize protocols:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis .

- Assay replication : Test compounds across multiple cell lines (e.g., MCF7 for cytotoxicity) with controlled ROS/pH conditions .

- Stereochemical analysis : Employ chiral chromatography or circular dichroism if stereoisomers are present .

Q. How can in silico tools streamline the development of 8-chloro-1,7-naphthyridine-3-carbaldehyde derivatives?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinity with targets like c-Met kinase or bacterial enzymes. ADMET prediction (SwissADME) assesses solubility, CYP450 interactions, and blood-brain barrier penetration. For example, logP values >2.5 may indicate favorable pharmacokinetics but require experimental validation .

Q. What reaction mechanisms explain unexpected rearrangements during synthesis?

- Methodological Answer : Chlorine substitution on naphthyridines can trigger cascade rearrangements. For example, heating with amines may lead to ring expansion or contraction via intermediates stabilized by resonance. Mechanistic studies should combine isotopic labeling (¹⁸O/²H) and DFT calculations to map energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.